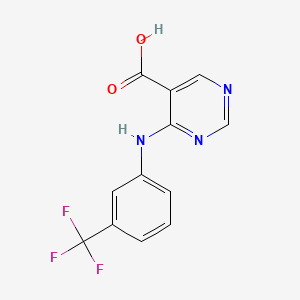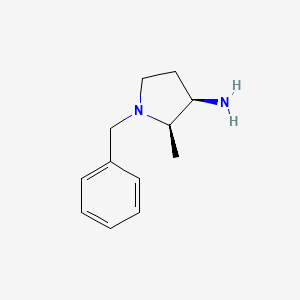![molecular formula C10H6O2 B15214726 Furo[3,2-B]benzofuran CAS No. 247-40-5](/img/structure/B15214726.png)
Furo[3,2-B]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,2-B]benzofuran is a heterocyclic compound that features a fused benzene ring and a furan ring. This compound is part of the larger family of benzofurans, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, molecular electronics, and functional polymers . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Furo[3,2-B]benzofuran can be achieved through various methods. One common approach involves the cyclization of coumarin derivatives using the Hamaguchi–Ibata methodology . This method includes intermolecular Diels–Alder reactions to form the desired furobenzofuran structure. Additionally, other synthetic routes involve the use of electrophilic nitration, ipso substitution, and condensation reactions . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Furo[3,2-B]benzofuran undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and various electrophiles . For example, lithiation using n-BuLi in tetrahydrofuran (THF) occurs predominantly at the C2 position, which can then be quenched with electrophiles such as bromine, silicon, tin, sulfur, and boron . Major products formed from these reactions include silylated, halogenated, and oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Furo[3,2-B]benzofuran has numerous scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a precursor for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound is utilized in the development of molecular electronic devices and functional polymers due to its electron-rich character .
Wirkmechanismus
The mechanism of action of Furo[3,2-B]benzofuran and its derivatives often involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by targeting bacterial cell walls or enzymes involved in bacterial metabolism . In anticancer applications, this compound derivatives may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-B]benzofuran can be compared to other similar compounds such as benzofuran, furo[3,4-b]benzofuran, and benzofuro[3,2-b]pyridine . While all these compounds share a fused benzene and furan ring structure, this compound is unique in its specific ring fusion pattern and reactivity. For example, benzofuro[3,2-b]pyridine derivatives are known for their diverse biological activities and are often used in drug design and medicinal chemistry . The unique structural features of this compound make it a valuable compound for specific applications that may not be achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
247-40-5 |
|---|---|
Molekularformel |
C10H6O2 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
furo[3,2-b][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H |
InChI-Schlüssel |
BKHKRJUHVJTZDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

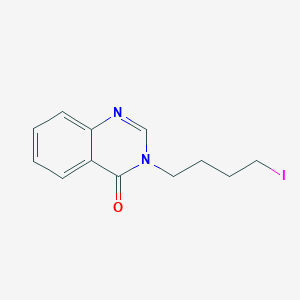
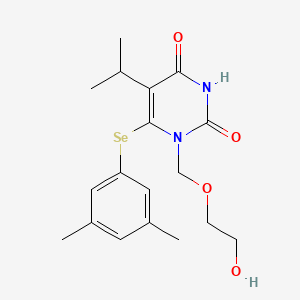
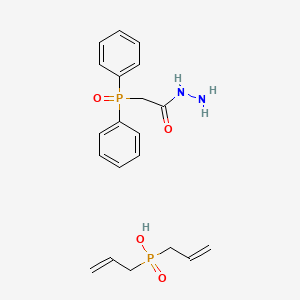
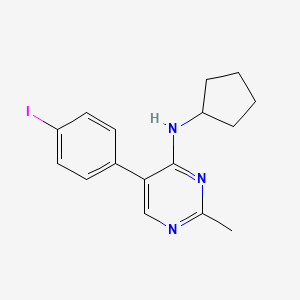
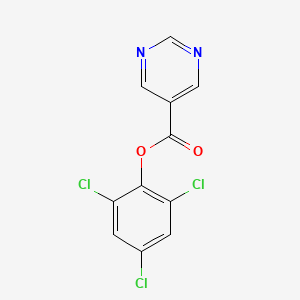
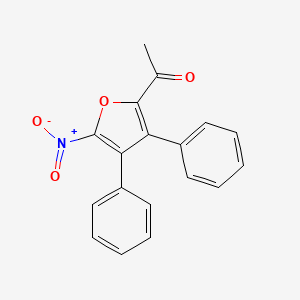
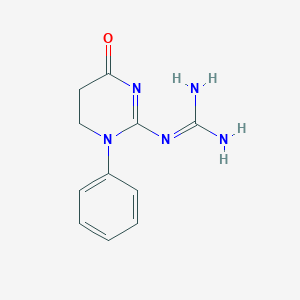
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
